Physicochemical Profile Divergence from the Closest Pharmacological Analog VU 0546110
The target compound differs from VU 0546110 (CAS 1421523-00-3) by replacement of the 4-(isopropylsulfonyl)phenyl group with a thiophen-2-yl ring, resulting in a markedly lower topological polar surface area (TPSA) of approximately 55 Ų versus 95 Ų for VU 0546110, and a higher computed XLogP3 of 4.0 versus 3.2 [1]. These differences are of a magnitude that is typically associated with altered membrane permeability, solubility, and off-target binding profiles in medicinal chemistry programs [1]. No direct comparative bioassay data are available for the two compounds in the same assay system.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | ~55 Ų (calculated via PubChem) |
| Comparator Or Baseline | VU 0546110: ~95 Ų |
| Quantified Difference | TPSA reduction of ~40 Ų |
| Conditions | Computed using standard algorithms (PubChem 2.2) |
Why This Matters
If a research program requires a less polar analog of the SLO3 inhibitor scaffold for cell-permeability or CNS-penetration goals, this compound represents a structurally defined starting point, though its target activity remains unvalidated.
- [1] PubChem Computed Properties for CID 71800937 (TPSA, XLogP3). National Center for Biotechnology Information. April 2026. View Source
